

Toxicological Profile of Mesaconic Acid: A Technical Guide

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Compound of Interest

Compound Name: Mesaconic acid

Cat. No.: B1676303

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on **mesaconic acid**. A comprehensive toxicological profile has not been established, as the substance has not been thoroughly investigated. This guide is intended for informational purposes for a scientific audience and should not be used for risk assessment without further investigation.

Introduction

Mesaconic acid, also known as (E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid and a human and plant metabolite.^[1] It is an isomer of itaconic acid and citraconic acid. While it has applications in research and is being explored as a potential bio-based platform chemical, its toxicological properties have not been extensively studied. This guide provides a detailed overview of the known toxicological information and highlights the significant data gaps.

Hazard Identification and Precautionary Measures

Based on available Safety Data Sheets (SDS), **mesaconic acid** is considered a hazardous substance. The primary hazards identified are:

- Skin Irritation: Causes skin irritation.^{[2][3]}
- Eye Irritation: Causes serious eye irritation.^{[2][3]}

- Respiratory Irritation: May cause respiratory irritation.[2][3]

Standard precautionary measures when handling **mesaconic acid** include using personal protective equipment (gloves, eye protection, and respiratory protection if dust is generated), ensuring adequate ventilation, and avoiding contact with skin and eyes.[2][4]

Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for **mesaconic acid** from systematic studies. The majority of toxicological endpoints have not been investigated.[2][4][5] The only available *in vivo* toxicity value is a Lowest Published Lethal Dose (LD_{Lo}) from a study in mice via intraperitoneal administration.

Table 1: Acute Toxicity Data for **Mesaconic Acid**

Test Type	Species	Route of Administration	Value	Reference
LD _{Lo}	Mouse	Intraperitoneal	500 mg/kg	[6]

No data is available for acute oral, dermal, or inhalation toxicity (LD₅₀ or LC₅₀).

Metabolism

While toxicokinetic data in mammals is not available, metabolic pathways for **mesaconic acid** have been elucidated in microorganisms. In *Pseudomonas* sp., **mesaconic acid** is part of a metabolic pathway involving itaconic and citramalic acids, ultimately leading to its conversion to succinate, a key intermediate in the citric acid cycle.[2][7] In other bacteria, mesaconate is a key intermediate in the methylaspartate pathway of glutamate fermentation.[4]



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Caption: Methylaspartate pathway of glutamate fermentation.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity

There are no specific genotoxicity studies, such as the Ames test, micronucleus assay, or chromosomal aberration test, reported for **mesaconic acid**.^{[2][4]} Therefore, its potential to cause genetic mutations is unknown.

Carcinogenicity

No carcinogenicity studies on **mesaconic acid** in animals have been reported.^{[2][4]} The International Agency for Research on Cancer (IARC) has not classified **mesaconic acid** as a carcinogen.^{[2][4]}

Reproductive and Developmental Toxicity

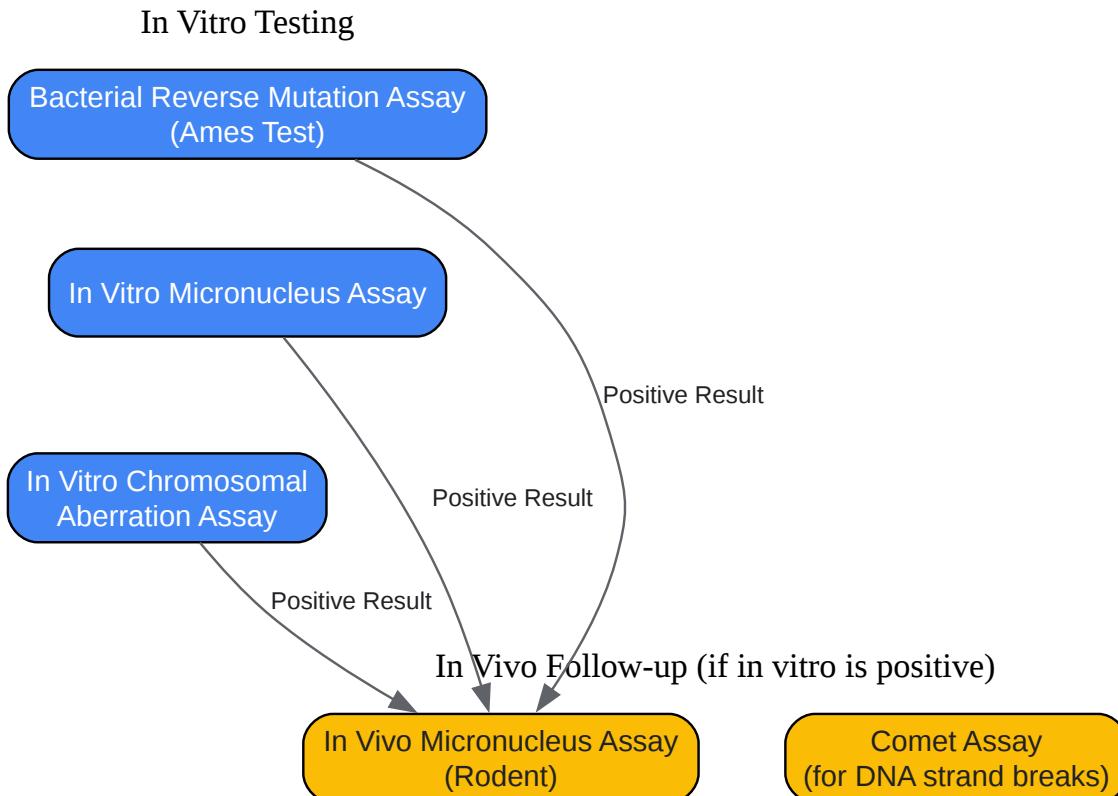
The effects of **mesaconic acid** on reproduction and development have not been evaluated.^{[2][4]}

Experimental Protocols for Toxicological Assessment

Given the lack of data, a comprehensive toxicological evaluation of **mesaconic acid** would require a battery of standardized tests. Below are detailed methodologies for key initial experiments that would be necessary to begin to characterize its toxicological profile.

Workflow for Genotoxicity Assessment

A standard in vitro genotoxicity testing battery would be the first step in evaluating the mutagenic and clastogenic potential of **mesaconic acid**.



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Caption: Standard workflow for genotoxicity assessment.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Purpose: To assess the potential of **mesaconic acid** to induce gene mutations (point mutations) in bacteria.
- Test System: Multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA).
- Methodology:
 - Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of **mesaconic acid**.

- Main Experiment: The bacterial strains are exposed to various concentrations of **mesaconic acid** in the presence and absence of a metabolic activation system (S9 mix from rat liver).
- Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid (e.g., histidine for *Salmonella*) that the specific strain requires for growth.
- Incubation: Plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted for each concentration and compared to a negative (solvent) control.
- Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the background level.

Protocol: In Vitro Micronucleus Assay

- Purpose: To detect the potential of **mesaconic acid** to cause chromosomal damage (clastogenicity or aneugenicity).
- Test System: Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y).
- Methodology:
 - Cell Culture and Treatment: The cells are cultured and exposed to a range of concentrations of **mesaconic acid**, with and without metabolic activation (S9 mix), for a defined period.
 - Cytochalasin B Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
 - Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
 - Microscopic Analysis: Binucleated cells are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were

not incorporated into the daughter nuclei during mitosis).

- Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion

The toxicological profile of **mesaconic acid** is largely incomplete. While it is identified as an irritant to the skin, eyes, and respiratory system, there is a profound lack of data regarding its acute and chronic systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The available information is insufficient to perform a comprehensive risk assessment for human health. Further research, following standardized toxicological testing protocols, is essential to establish a complete safety profile for **mesaconic acid**, particularly as its use in industrial applications may increase. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety measures outlined in its SDS.

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